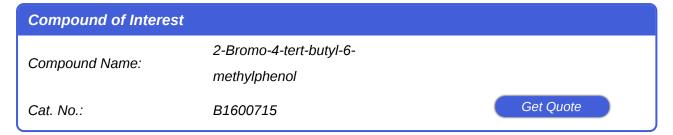


2-Bromo-4-tert-butyl-6-methylphenol synthesis pathway

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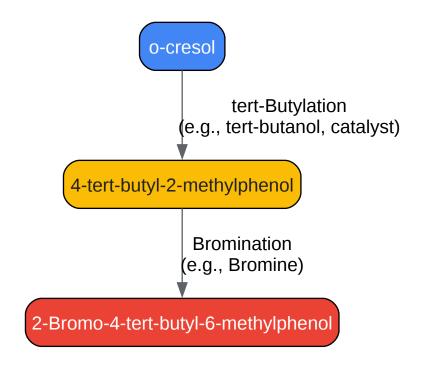
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-tert-butyl-6-methylphenol

This guide provides a comprehensive overview of a proposed synthesis pathway for **2-bromo-4-tert-butyl-6-methylphenol**, targeted at researchers, scientists, and professionals in drug development. The synthesis involves a two-step process: the alkylation of o-cresol to form the intermediate 4-tert-butyl-2-methylphenol, followed by selective bromination to yield the final product. The methodologies presented are based on established and analogous chemical transformations.

Synthesis Pathway Overview

The proposed synthesis of **2-bromo-4-tert-butyl-6-methylphenol** begins with the Friedel-Crafts alkylation of o-cresol. In this step, a tert-butyl group is introduced at the para position to the hydroxyl group, yielding 4-tert-butyl-2-methylphenol. This intermediate is then subjected to electrophilic aromatic substitution, specifically bromination, to introduce a bromine atom at the ortho position to the hydroxyl group, resulting in the desired **2-bromo-4-tert-butyl-6-methylphenol**.





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Caption: Proposed two-step synthesis pathway for **2-bromo-4-tert-butyl-6-methylphenol**.

Experimental Protocols Step 1: Synthesis of 4-tert-butyl-2-methylphenol (Intermediate)

This procedure is based on the alkylation of o-cresol.

Experimental Workflow:



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Caption: Experimental workflow for the synthesis of 4-tert-butyl-2-methylphenol.

Methodology:



A suitable reactor is charged with o-cresol and a catalyst, such as a mesoporous molecular sieve (e.g., HAIMCM-41)[1]. The alkylating agent, for instance, tert-butanol or methyl tert-butyl ether, is then introduced[1]. The molar ratio of the alkylating agent to p-cresol is typically in the range of 1:1 to 2:1[1]. The reaction mixture is heated to a temperature between 80-150°C under normal pressure and stirred[1]. The progress of the reaction can be monitored by techniques such as gas chromatography. Upon completion, the catalyst is filtered off, and the product is purified by distillation under reduced pressure.

Quantitative Data:

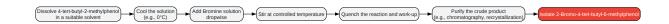
Reactant/ Reagent	Molar Ratio/Con centratio n	Temperat ure	Reaction Time	Yield	Purity	Referenc e
o-cresol	1	80-150°C	-	High	High	[1]
tert-butanol	1-2	80-150°C	-	High	High	[1]
HAIMCM- 41 (catalyst)	Catalytic amount	80-150°C	-	High	High	[1]

Note: Specific reaction times and yields can vary depending on the exact conditions and scale of the reaction.

Step 2: Synthesis of 2-Bromo-4-tert-butyl-6-methylphenol (Final Product)

This proposed procedure is adapted from the bromination of structurally similar phenols, such as 4-tert-butylphenol[2].

Experimental Workflow:





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Caption: Proposed experimental workflow for the synthesis of **2-bromo-4-tert-butyl-6-methylphenol**.

Methodology:

4-tert-butyl-2-methylphenol is dissolved in a suitable solvent mixture, such as 1:1 v/v chloroform:carbon tetrachloride[2]. The solution is cooled to 0°C in an ice bath under a nitrogen atmosphere. A solution of bromine in chloroform is then added dropwise over a period of time, maintaining the temperature at 0°C[2]. The reaction is monitored, and upon completion, the mixture is purged with nitrogen. The work-up involves washing the organic layer with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by a brine wash[2]. The organic layer is then dried over a suitable drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data (Adapted from analogous reaction):

Reactant/ Reagent	Molar Ratio/Con centratio n	Solvent	Temperat ure	Reaction Time	Yield	Referenc e
4-tert-butyl- phenol	1	Chloroform /Carbon Tetrachlori de (1:1)	0°C	~2 hours	Quantitativ e	[2]
Bromine	~1.05	Chloroform	0°C	~2 hours	Quantitativ e	[2]

Note: The yield for the synthesis of **2-bromo-4-tert-butyl-6-methylphenol** is expected to be high, similar to the quantitative yield reported for the analogous bromination of 4-tert-butylphenol.[2]

Physicochemical Properties



Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
2-Bromo-4-tert-butyl- 6-methylphenol	C11H15BrO	243.14	1516-93-4
4-tert-butyl-2- methylphenol	C11H16O	164.24	98-27-1
o-cresol	C7H8O	108.14	95-48-7
Bromine	Br2	159.808	7726-95-6

Safety Considerations

- Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood
 with appropriate personal protective equipment (PPE), including gloves, safety goggles, and
 a lab coat.
- Organic solvents such as chloroform and carbon tetrachloride are volatile and may be toxic
 or carcinogenic. Handle these in a fume hood and avoid inhalation or skin contact.
- The reaction should be performed with appropriate temperature control to avoid runaway reactions.
- Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

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References

- 1. CN1289450C 2-tertiary-butyl-4-methyl phenol preparation method Google Patents [patents.google.com]
- 2. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]



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